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molecular formula C11H14N2 B8428037 4-Pentyl-2-cyanopyridine CAS No. 91717-93-0

4-Pentyl-2-cyanopyridine

Cat. No. B8428037
M. Wt: 174.24 g/mol
InChI Key: HDJBHXHPURETOC-UHFFFAOYSA-N
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Patent
US07199105B2

Procedure details

To (1-Oxy-pyridin-4-yl)-methanol (5g, 0.04 mol) in a solution of dichloromethane (10 mL) and pyridine (10 mL) was added acetic anhydride (12.2 mL, 0.12 mol) and the reaction mixture was stirred for 16 h at room temperature. The reaction mixture was then poured into water and extracted with dichloromethane (200 mL) and then washed with brine (100 mL). The crude product obtained (4.27 g, 64%) was taken without purification for the next reaction. To the crude product (4.27 g, 25.6 mmol) in DCM (25 mL) and trimethylsilyl cyanide (3.40 mL, 25.6 mmol), dimethylcarbamyl chloride (2.35 mL, 25.6 mmol) was added slowly and then the reaction mixture was stirred at room temperature over night. Aqueous potassium carbonate (100 mL, 10%) was added and stirred for 10 minutes. Extraction with ethyl acetate followed by removal of solvent resulted in crude product which was purified on silica gel column chromatography using 50% ethyl acetate in hexanes to obtain cyanopyridine 10a (R9=acetoxymethylene) (2.37 g, 48%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
(1-Oxy-pyridin-4-yl)-methanol
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
4.27 g
Type
reactant
Reaction Step Three
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
2.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:5](=O)[CH3:6])(=O)C.C[Si]([C:12]#[N:13])(C)C.[CH3:14][N:15]([CH3:19])C(Cl)=O.[C:20](=O)([O-])[O-].[K+].[K+].N1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C(Cl)Cl.O>[CH2:27]([C:5]1[CH:6]=[CH:19][N:15]=[C:14]([C:12]#[N:13])[CH:20]=1)[CH2:28][CH2:29][CH2:30][CH3:31] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
(1-Oxy-pyridin-4-yl)-methanol
Quantity
0.04 mol
Type
reactant
Smiles
Name
Quantity
12.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
crude product
Quantity
4.27 g
Type
reactant
Smiles
Name
Quantity
3.4 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
2.35 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (200 mL)
WASH
Type
WASH
Details
washed with brine (100 mL)
CUSTOM
Type
CUSTOM
Details
The crude product obtained (4.27 g, 64%)
CUSTOM
Type
CUSTOM
Details
was taken without purification for the next reaction
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature over night
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
followed by removal of solvent
CUSTOM
Type
CUSTOM
Details
resulted in crude product which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCCC)C1=CC(=NC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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